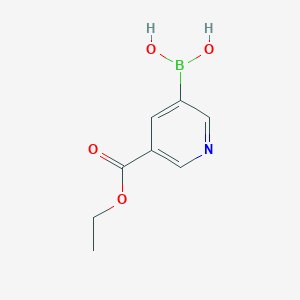

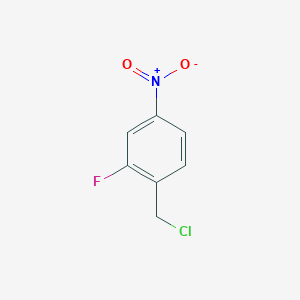

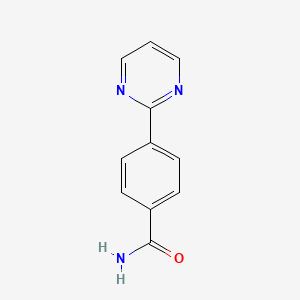

![molecular formula C7H7N3O B1396046 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1314920-48-3](/img/structure/B1396046.png)

2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

Descripción general

Descripción

“2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the CAS Number: 1314920-48-3 . It has a molecular weight of 149.15 . The IUPAC name for this compound is 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one .

Synthesis Analysis

A study has reported a convenient method for the synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates and corresponding carboxylic acids . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Molecular Structure Analysis

The InChI code for “2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” is 1S/C7H7N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h2-4H,1H3,(H,8,11) . This code provides a standard way to encode the compound’s molecular structure and formula .

Physical And Chemical Properties Analysis

“2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a solid at room temperature . It should be stored sealed in a dry environment .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one is actively utilized in the synthesis of various heterocyclic compounds. For instance, Tsizorik et al. (2020) demonstrated the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates using a palladium-catalyzed carbonylation process. These compounds were further modified to produce new derivatives, including 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020). Similar synthesis approaches were reported by the same group in another study (Tsizorik et al., 2020).

Heterofunctionalization

Another significant application is in heterofunctionalization processes. Tsizorik et al. (2018) explored the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines, which were further combined with various compounds to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions led to the production of 4-(1-pyrazolyl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2018).

Development of Anticancer Agents

A crucial application in medicinal chemistry involves the synthesis of compounds with potential anticancer activity. Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, discovering that one of these compounds could selectively inhibit the growth of H322 lung cancer cells through apoptosis induction (Lv et al., 2012).

Synthesis of Antimicrobial Compounds

Hrynyshyn et al. (2019) reported the synthesis of 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines. These compounds displayed promising antibacterial activity against specific bacterial cultures and antifungal activity against fungus A. niger (Hrynyshyn et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, mist, gas or vapors, and to avoid contact with skin and eyes .

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines, a related family of compounds, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . This suggests potential future directions for the development and application of “2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” and related compounds in the field of optical applications .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .

Mode of Action

This interaction could potentially alter the normal functioning of these targets, thereby affecting the cellular processes they regulate .

Biochemical Pathways

Given its potential interaction with cdks, it might influence pathways related to cell cycle regulation and proliferation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on its potential interaction with cdks, it might influence cell cycle progression and proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

Propiedades

IUPAC Name |

2-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h2-4H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKXMKJPCVPIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CNC(=O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

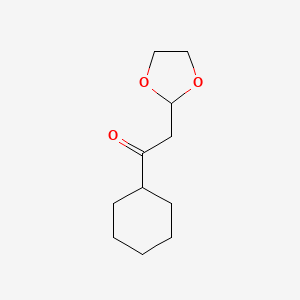

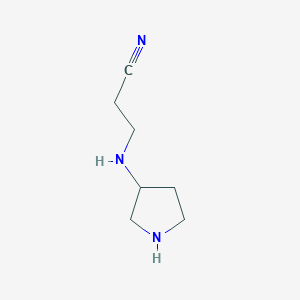

![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)

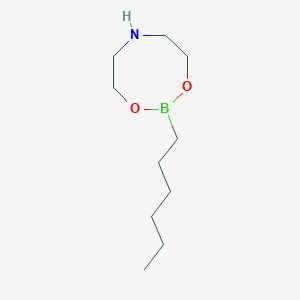

![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)

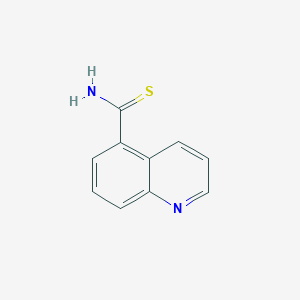

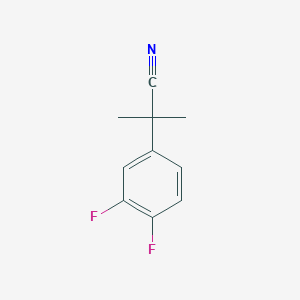

![7-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1395977.png)